molecular formula C9H11N3O3 B1586117 6-morpholin-4-ylpyrazine-2-carboxylic Acid CAS No. 40262-73-5

6-morpholin-4-ylpyrazine-2-carboxylic Acid

Cat. No. B1586117
CAS RN: 40262-73-5
M. Wt: 209.2 g/mol
InChI Key: UGQVLHNPKAAHDW-UHFFFAOYSA-N
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Description

“6-morpholin-4-ylpyrazine-2-carboxylic Acid” is a heterocyclic organic compound with the chemical formula C9H11N3O3 . Its molecular weight is 209.20 .


Molecular Structure Analysis

The SMILES string of the compound is OC(=O)c1cncc(n1)N2CCOCC2 . The InChI key is UGQVLHNPKAAHDW-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Potent Antimicrobials

Compounds derived from morpholine and pyrazine have been utilized in the synthesis of potent antimicrobials, including arecoline derivatives and other pharmacologically active molecules. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound with structural similarities, has shown promise in synthesizing these antimicrobials through a multi-step process with significant yields (Kumar, Sadashiva, & Rangappa, 2007).

Novel C–H Functionalization Protocols

Research into C–H functionalization has led to the development of novel protocols using morpholine as a reactant. These methods have facilitated the synthesis of styryl- and aryl-furazano[3,4-b]pyrazines, highlighting the chemical versatility and potential for creating diverse molecular architectures (Kazin, Kvashnin, Irgashev, Dehaen, Rusinov, & Charushin, 2015).

Advanced Organic Synthesis

Morpholine derivatives have been pivotal in advanced organic synthesis, offering pathways to synthesize optically active carboxylic acids and thiazine derivatives. These compounds serve as intermediates in producing a wide range of bioactive molecules and have applications in material science and drug development (Kogami & Okawa, 1987).

Formation of Inclusion Complexes

The structural and electronic properties of cyclic phosphinylhydrazyl radicals derived from morpholine have been explored, including their ability to form inclusion complexes with cyclodextrins. These studies contribute to our understanding of guest-host chemistry and the potential for creating novel materials with tailored properties (Lucarini, Pedulli, & Lazzari, 2000).

Hydrogen-Bond Networks

Investigations into the hydrogen-bonded complexes of chloranilic acid with pyrazine and morpholine have elucidated the formation of one- and two-dimensional hydrogen-bond networks. These findings have implications for designing molecular crystals with specific structural and electronic characteristics (Ishida & Kashino, 1999).

Catalytic Synthesis Methods

Morpholine derivatives have been used as catalysts in the synthesis of dihydropyrano[2,3-c]pyrazoles, demonstrating the utility of morpholine triflate in promoting efficient, eco-friendly, and high-yield synthetic routes. These methods are valuable for academia and industry, offering sustainable alternatives to traditional synthesis approaches (Zhou, Li, & Su, 2016).

Safety And Hazards

The compound is classified as a combustible solid . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

6-morpholin-4-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)7-5-10-6-8(11-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQVLHNPKAAHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376306
Record name 6-morpholin-4-ylpyrazine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholin-4-ylpyrazine-2-carboxylic Acid

CAS RN

40262-73-5
Record name 6-morpholin-4-ylpyrazine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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